1,1,1-Trimethoxy-2-methylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

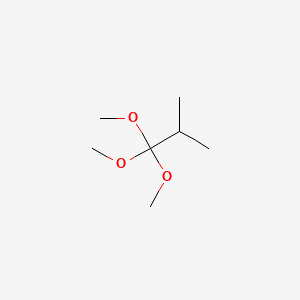

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLARIMANCDMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967139 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52698-46-1, 66226-66-2 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52698-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052698461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066226662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E32PTH6Z4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trimethoxy-2-methylpropane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethoxy-2-methylpropane, also widely known by its common synonym Trimethyl orthoisobutyrate, is an orthoester of significant interest in synthetic organic chemistry.[1][2] As a versatile reagent and chemical intermediate, it serves as a protective group and a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4] Its unique structure, featuring a central carbon atom bonded to three methoxy groups and an isopropyl group, imparts a distinct set of physical properties that govern its behavior in chemical reactions, its applications as a solvent, and its handling and storage requirements.[2]

This technical guide provides an in-depth exploration of the core physical properties of this compound (CAS No: 52698-46-1).[1][2][5] By synthesizing data from established chemical databases and providing field-proven experimental context, this document aims to equip researchers and drug development professionals with the authoritative information necessary for its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure, weight, and the intermolecular forces at play. For this compound, these properties define its state, volatility, and miscibility, which are critical parameters for reaction setup and product purification.

Quantitative Data Summary

The fundamental physical constants for this compound are summarized below. These values are essential for stoichiometric calculations, process design, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 52698-46-1 | [1][2][6] |

| Molecular Formula | C₇H₁₆O₃ | [1][2][7] |

| Molecular Weight | 148.20 g/mol | [2][5][6] |

| Appearance | Clear, colorless liquid | [1][4][8] |

| Boiling Point | 130-137 °C | [1][4] |

| Melting Point | -55 °C | [3] |

| Density | 0.93 g/cm³ at 20 °C | [1][6][8] |

| Refractive Index (n²⁰/D) | 1.400 - 1.404 | [1][8] |

| Vapor Pressure | 15.1 mmHg at 25 °C | [4] |

| Polar Surface Area | 27.7 Ų | [2] |

Discussion of Properties

-

Boiling Point: The relatively high boiling point of 130-137 °C is consistent with its molecular weight and the presence of polar C-O bonds, which lead to dipole-dipole interactions.[1][4] However, as an orthoester, it lacks hydroxyl groups and therefore cannot act as a hydrogen bond donor, resulting in a lower boiling point than an alcohol of similar molecular weight. This volatility is suitable for reactions requiring elevated temperatures and allows for removal under reduced pressure.

-

Density: With a density of approximately 0.93 g/cm³, it is slightly less dense than water.[1][6][8] This is a typical value for an oxygenated organic compound of its size.

-

Solubility: this compound has limited solubility in water but is miscible with common organic solvents.[3][4] This behavior is dictated by its molecular structure; the three methoxy groups provide some polarity, but the overall hydrocarbon character (from the isopropyl and methyl groups) is dominant, making it favorable for dissolving in non-polar to moderately polar organic media.

-

Refractive Index: The refractive index is a sensitive measure of a substance's purity. The narrow range of 1.400 to 1.404 at 20 °C serves as a reliable quality control parameter during synthesis and purification.[1][8]

Spectroscopic and Spectrometric Profile

While not classical physical properties, spectroscopic data are fundamental physical measurements that provide an unambiguous fingerprint of a molecule's structure. For a research and development audience, understanding the expected spectral characteristics is crucial for reaction monitoring and structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O single bond stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. A key diagnostic feature is the conspicuous absence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region (indicating no O-H group) and the absence of a strong, sharp absorption in the 1750-1650 cm⁻¹ region (indicating no C=O group).[9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are:

-

A singlet integrating to 9 protons for the three equivalent methoxy groups (-OCH₃), expected around δ 3.2-3.4 ppm.

-

A septet integrating to 1 proton for the methine proton (-CH) of the isopropyl group.

-

A doublet integrating to 6 protons for the two equivalent methyl groups (-CH₃) of the isopropyl group. The chemical shifts for the isopropyl protons are typically further upfield.[10]

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Key fragmentation patterns would likely involve the loss of a methoxy group (-•OCH₃, m/z 31) to give a stable oxonium ion at m/z 117, which is often a dominant peak for orthoesters.

Experimental Determination of Boiling Point: A Methodological Insight

The trustworthiness of physical data relies on robust experimental methodology. The determination of a boiling point by simple distillation is a fundamental technique that validates the identity and purity of a liquid sample.

Protocol: Boiling Point Determination by Simple Distillation

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Causality: The closed system is necessary to collect the vapor and re-condense it, while ensuring that the temperature measurement is of the vapor in equilibrium with the boiling liquid, which defines the boiling point.

-

-

Sample Preparation: Place approximately 15-20 mL of this compound and 2-3 boiling chips into the round-bottom flask.

-

Causality: Boiling chips are porous materials that trap air, creating nucleation sites for bubbles to form. This prevents "bumping," a phenomenon of violent boiling that can lead to inaccurate temperature readings and potential apparatus failure.

-

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Causality: This precise placement ensures that the thermometer is measuring the temperature of the vapor that is actively distilling into the condenser, which represents the true boiling point of the substance at the given atmospheric pressure.

-

-

Heating and Distillation: Gently heat the flask using a heating mantle. Increase the temperature until a steady boil is achieved and vapor begins to condense in the condenser. Record the temperature when the distillation rate is constant (approximately 1 drop per second) and the thermometer reading is stable. This stable temperature is the boiling point.

-

Causality: A stable temperature during distillation indicates that a pure substance is boiling. Mixtures will typically boil over a temperature range.

-

-

Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), the observed boiling point should be corrected.

Intermolecular Forces and Physical Properties: A Conceptual Model

The physical properties of this compound are governed by a combination of intermolecular forces. Understanding these forces provides a predictive framework for the compound's behavior. The primary forces at play are London Dispersion Forces and Dipole-Dipole Interactions. The absence of hydrogen bonding is a critical feature.

References

- 1. This compound CAS#: 52698-46-1 [amp.chemicalbook.com]

- 2. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jigspharma.com [jigspharma.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [oakwoodchemical.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to Trimethyl Orthoisovalerate: Structure, Synthesis, and Applications in Advanced Organic Synthesis

This guide provides a comprehensive technical overview of trimethyl orthoisovalerate, a versatile orthoester of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Unique Utility of Orthoesters

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. Their unique chemical reactivity makes them invaluable reagents in organic synthesis, serving as precursors to esters, protecting groups for carboxylic acids, and components in the formation of complex heterocyclic systems. Among these, trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, offers a distinct combination of steric and electronic properties derived from its isovalerate backbone, making it a reagent of choice in specialized applications.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of trimethyl orthoisovalerate features a central carbon atom bonded to three methoxy groups and a butyl group. This structure dictates its reactivity and physical properties.

Chemical Identifiers:

-

IUPAC Name: 1,1,1-Trimethoxypentane

-

CAS Number: 13820-09-2[2]

-

Molecular Formula: C₈H₁₈O₃

-

Molecular Weight: 162.23 g/mol

-

SMILES: CCCCC(OC)(OC)OC

-

InChI: 1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3

The following table summarizes the key physicochemical properties of trimethyl orthoisovalerate:

| Property | Value | Source |

| Boiling Point | 164-166 °C | Sigma-Aldrich |

| Density | 0.941 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.410 | Sigma-Aldrich |

Synthesis of Trimethyl Orthoisovalerate: The Pinner Reaction

The most common and efficient method for the synthesis of trimethyl orthoisovalerate is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] This reaction proceeds in two main stages: the formation of an imidate salt, followed by alcoholysis to yield the orthoester.

Reaction Mechanism

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically gaseous hydrogen chloride. The resulting nitrilium ion is then attacked by an alcohol (in this case, methanol) to form a protonated imidate. Subsequent deprotonation gives the imidate, which can then be protonated again and undergo further nucleophilic attack by methanol to form a tetrahedral intermediate. This intermediate then eliminates ammonia to form the stable orthoester.

Caption: Pinner reaction workflow for trimethyl orthoisovalerate synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Pinner synthesis of trimethyl orthoesters.[1][3]

Materials:

-

Valeronitrile

-

Anhydrous methanol

-

Gaseous hydrogen chloride

-

Anhydrous diethyl ether

Procedure:

-

Imidate Salt Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve valeronitrile (1 molar equivalent) in anhydrous methanol (3 molar equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The imidate hydrochloride salt will precipitate as a white solid.

-

After the addition is complete, stir the reaction mixture for an additional 2-4 hours at 0-5 °C.

-

Isolate the imidate hydrochloride salt by filtration under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.

-

-

Alcoholysis to the Orthoester:

-

Suspend the isolated imidate hydrochloride salt in an excess of anhydrous methanol.

-

Stir the mixture at room temperature until the solid dissolves. The reaction is typically complete within 12-24 hours.

-

The progress of the reaction can be monitored by the disappearance of the solid imidate salt and the formation of ammonium chloride as a byproduct.

-

Remove the ammonium chloride by filtration.

-

The resulting solution contains trimethyl orthoisovalerate. The product can be purified by fractional distillation under reduced pressure.

-

Spectroscopic Characterization

Accurate characterization of trimethyl orthoisovalerate is crucial for its use in synthesis. The following data provides expected spectroscopic features.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the three equivalent methoxy groups (singlet, ~3.2 ppm), and signals for the butyl chain protons (triplet for the terminal methyl group, and multiplets for the methylene groups). |

| ¹³C NMR | A quaternary carbon signal for the orthoester carbon (~115-120 ppm), a signal for the methoxy carbons (~50 ppm), and signals for the butyl chain carbons.[4][5] |

| IR Spectroscopy | Strong C-O stretching bands in the region of 1000-1200 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. Absence of a C=O stretch is indicative of a pure orthoester.[6][7][8] |

| Mass Spectrometry | The molecular ion peak may be weak. Common fragmentation patterns include the loss of a methoxy group (-31 Da) and subsequent fragmentation of the butyl chain.[9][10][11][12] |

Applications in Organic Synthesis

Trimethyl orthoisovalerate is a valuable reagent in several key synthetic transformations, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities. Trimethyl orthoisovalerate can be used in their synthesis through the reaction with 2-aminobenzamides.

Caption: Synthesis of a quinazolinone derivative using trimethyl orthoisovalerate.

A plausible mechanism involves the initial reaction of the amino group of the 2-aminobenzamide with the orthoester to form an intermediate which then undergoes cyclization to the quinazolinone.

Regioselective Acylation of Carbohydrates

The selective protection and functionalization of hydroxyl groups in carbohydrates is a fundamental challenge in glycochemistry. Orthoesters, including trimethyl orthoisovalerate, are employed in the regioselective acylation of sugars. For instance, in the synthesis of derivatives of N-acetylneuraminic acid (sialic acid), orthoesters can be used to selectively introduce acyl groups at specific positions, which is crucial for the synthesis of biologically active sialosides.[13][14][15] The reaction proceeds through a cyclic orthoester intermediate, which then rearranges to give the acylated product.

Conclusion

Trimethyl orthoisovalerate is a versatile and valuable reagent in modern organic synthesis. Its unique structural features and reactivity enable its use in a variety of important transformations, including the synthesis of heterocyclic compounds and the regioselective modification of complex molecules like carbohydrates. A thorough understanding of its synthesis, properties, and reaction mechanisms, as provided in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- 1. iris.unive.it [iris.unive.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of 1,1,1-trimethoxy-2-methylpropane (CAS No. 52698-46-1), also known as trimethyl orthoisobutyrate. This orthoester is a valuable reagent in organic synthesis, primarily utilized as a protective group for carboxylic acids and as a precursor for the formation of other functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will delve into the compound's chemical and physical properties, detailed synthesis protocols, reaction mechanisms, and applications in complex molecule synthesis. Furthermore, this guide will cover essential safety and handling procedures, as well as the characterization of the compound through spectroscopic methods.

Introduction: The Utility of Orthoesters in Modern Synthesis

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[1] Their unique chemical reactivity makes them indispensable tools in the synthetic chemist's arsenal. While the orthoester functional group is found in a number of naturally occurring compounds with significant biological activities, their primary utility in a laboratory setting is as versatile synthetic intermediates.[2] They are perhaps most renowned for their role as protecting groups for carboxylic acids, offering robust stability under basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions.[3]

This compound, the subject of this guide, is a sterically hindered orthoester that offers specific advantages in certain synthetic contexts. Its isobutyryl core can influence the steric environment of reactions and provide a stable protecting group that can be selectively removed. This guide will provide the necessary technical details for its effective synthesis and application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a colorless liquid with a characteristically pungent odor.[3] It is soluble in common organic solvents such as ethanol and ether, but is sensitive to hydrolysis in the presence of water, particularly under acidic conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 52698-46-1 | [5] |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | [5] |

| Boiling Point | 130-135 °C | [6] |

| Density | 0.93 g/mL | [6] |

| Flash Point | Flammable liquid and vapor | [5] |

| InChIKey | BGLARIMANCDMQX-UHFFFAOYSA-N | |

| SMILES | CC(C)C(OC)(OC)OC |

Synthesis of this compound: The Pinner Reaction

The most common and direct method for the synthesis of this compound is the Pinner reaction.[7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8] In this specific case, isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride.[2][9]

Causality of Experimental Choices in the Pinner Reaction

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[2] The intermediate Pinner salt, an imino ester hydrochloride, is highly susceptible to hydrolysis. Any water present will lead to the formation of the corresponding ester as a byproduct, significantly reducing the yield of the desired orthoester.[7]

-

Acid Catalyst (Anhydrous HCl): Anhydrous hydrogen chloride serves as the catalyst. It protonates the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by methanol.[9] Gaseous HCl is typically bubbled through the reaction mixture to ensure anhydrous conditions are maintained.[2]

-

Excess Alcohol: An excess of the alcohol (methanol) is used to drive the reaction to completion, favoring the formation of the orthoester from the intermediate Pinner salt.[7]

-

Low Temperature: The initial formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the thermal decomposition of the thermodynamically unstable imidium chloride salt.[7]

Reaction Mechanism

The Pinner reaction proceeds through a two-step mechanism:

-

Formation of the Pinner Salt: The nitrile is activated by protonation with HCl. Methanol then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer leads to the formation of the imino ester hydrochloride, also known as the Pinner salt.

-

Conversion to the Orthoester: The Pinner salt then reacts with two more equivalents of methanol to form the final orthoester product, with the elimination of ammonium chloride.

Caption: Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis.

Experimental Protocol

This is a representative protocol based on general Pinner reaction procedures. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

Isobutyronitrile

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether (or other suitable non-polar solvent)

-

Hydrogen Chloride (gas)

-

Sodium Methoxide solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging of Reactants: The flask is charged with isobutyronitrile and a 3 to 4-fold molar excess of anhydrous methanol. Anhydrous diethyl ether can be used as a co-solvent.

-

Pinner Salt Formation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution. The reaction is monitored for the precipitation of the Pinner salt (imino ester hydrochloride).

-

Alcoholysis to Orthoester: After the formation of the Pinner salt is complete, an additional portion of anhydrous methanol is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the alcoholysis of the Pinner salt to the orthoester.

-

Workup: The reaction mixture is carefully neutralized with a cooled solution of sodium methoxide in methanol to a slightly basic pH. The precipitated ammonium chloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis

Protecting Group for Carboxylic Acids

One of the primary applications of this compound is as a protecting group for carboxylic acids. The orthoester is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be modified while the carboxylic acid remains intact.

Protection Mechanism: The protection is typically achieved by reacting the carboxylic acid with this compound under acidic catalysis.

Deprotection Mechanism: The orthoester protecting group is readily removed by treatment with mild aqueous acid, which hydrolyzes it back to the carboxylic acid.[4]

Caption: Protection and Deprotection of a Carboxylic Acid.

Role in Drug Development and Heterocycle Synthesis

Orthoesters, including trimethyl orthobutyrate (a close analog), are utilized in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[10] For instance, they can be used in condensation reactions to form imidazole rings, a common motif in drug molecules.[10] The pH-sensitive nature of the orthoester linkage has also been explored in drug delivery systems, where the orthoester acts as a linker that is stable at physiological pH but hydrolyzes in the acidic environment of endosomes to release a therapeutic agent.[9]

Spectroscopic Characterization

Note: As experimental spectra for this compound are not publicly available, the following interpretations are based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly characteristic.

-

-OCH₃ protons: A sharp singlet corresponding to the nine equivalent protons of the three methoxy groups. The chemical shift would be expected in the range of δ 3.0-3.5 ppm.

-

-CH- proton: A septet (or multiplet) for the single proton on the carbon adjacent to the orthoester. This would be coupled to the six protons of the two methyl groups. The expected chemical shift is in the range of δ 1.8-2.5 ppm.

-

-CH(CH₃)₂ protons: A doublet for the six equivalent protons of the two methyl groups, coupled to the single adjacent methine proton. The expected chemical shift is in the range of δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would provide further confirmation of the structure.

-

Orthoester Carbon (C(OCH₃)₃): This quaternary carbon would appear as a singlet at a downfield chemical shift, likely in the range of δ 110-120 ppm.

-

-OCH₃ Carbons: A single resonance for the three equivalent methoxy carbons, expected in the range of δ 48-55 ppm.

-

-CH- Carbon: The methine carbon would appear as a singlet in the range of δ 30-40 ppm.

-

-CH(CH₃)₂ Carbons: A single resonance for the two equivalent methyl carbons, expected in the upfield region of the spectrum, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H and C-O stretching frequencies.

-

C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the sp³ C-H bonds of the methyl and methine groups.

-

C-O stretching: Strong, characteristic absorptions in the 1150-1050 cm⁻¹ region, indicative of the C-O single bonds of the orthoester functionality.

-

Absence of C=O: A key feature would be the absence of a strong absorption in the 1750-1700 cm⁻¹ region, confirming the absence of any carbonyl-containing impurities (e.g., the corresponding ester).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺ at m/z 148) due to the facile fragmentation of the orthoester. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak in the spectrum.

Safety and Handling

Hazard Summary:

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[12]

-

Ingestion: May be harmful if swallowed.[13]

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The compound is moisture-sensitive.

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile orthoester with important applications in modern organic synthesis, particularly as a robust protecting group for carboxylic acids. Its synthesis via the Pinner reaction is a well-established and reliable method. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development, including in the pursuit of new pharmaceutical agents. The principles and protocols described herein provide a solid foundation for chemists to incorporate this useful reagent into their synthetic strategies.

References

- 1. This compound [oakwoodchemical.com]

- 2. youtube.com [youtube.com]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]

- 13. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Synthesis of 1,1,1-Trimethoxy-2-methylpropane via the Pinner Reaction of Isobutyronitrile

Abstract This technical guide provides an in-depth, research-grade overview of the synthesis of 1,1,1-trimethoxy-2-methylpropane, an important orthoester, from isobutyronitrile. The core of this synthesis is the Pinner reaction, a classic yet powerful method for converting nitriles into valuable derivatives. This document elucidates the underlying reaction mechanism, presents a detailed, step-by-step experimental protocol, discusses critical process parameters, and outlines methods for product characterization and validation. Designed for researchers, chemists, and drug development professionals, this guide combines theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthetic strategy.

Introduction and Strategic Overview

Orthoesters, formally esters of hypothetical orthocarboxylic acids (RC(OH)₃), are a unique class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[1] The target molecule of this guide, this compound (also known as trimethyl orthoisobutyrate), is a valuable intermediate in organic synthesis. Its utility stems from its stability towards nucleophiles and bases, making it an effective protecting group for carboxylic acids, and a versatile precursor in the synthesis of more complex molecules.[2]

The conversion of nitriles to orthoesters is most effectively achieved through the Pinner reaction.[2][3] Discovered by Adolf Pinner in 1877, this acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[4][5] The reaction proceeds through a stable, isolable intermediate known as a Pinner salt (an alkyl imidate hydrochloride), which subsequently undergoes alcoholysis to yield the desired orthoester.[6][7] This guide will focus on the application of the Pinner reaction to synthesize this compound from isobutyronitrile and methanol.

Reaction Mechanism: The Pinner Pathway

The transformation of isobutyronitrile into this compound is a two-stage process, both mechanistically and often practically. Understanding this pathway is critical for optimizing reaction conditions and minimizing side-product formation.

Stage 1: Formation of the Pinner Salt (Methyl isobutyrimidate hydrochloride) The reaction is initiated by the protonation of the nitrogen atom of isobutyronitrile by the strong acid (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon atom.[4][8] Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbon to form a protonated imino ester. This intermediate is then deprotonated to yield the imino ester hydrochloride, or Pinner salt.[9][10]

Stage 2: Alcoholysis to the Orthoester In the presence of excess methanol, the Pinner salt undergoes further reaction. The imino ester is protonated, and subsequent nucleophilic attack by two more equivalents of methanol, followed by the elimination of an ammonium chloride (NH₄Cl) molecule, leads to the final orthoester product.[9][11] The removal of the insoluble NH₄Cl can help drive the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Required Purity | Notes |

| Isobutyronitrile | C₄H₇N | 69.11 | ≥99% | - |

| Methanol | CH₃OH | 32.04 | Anhydrous (≤0.005% H₂O) | Critical for preventing hydrolysis. |

| Hydrogen Chloride | HCl | 36.46 | Anhydrous gas | Can be from a lecture bottle or cylinder. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For precipitation and washing. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying the organic phase. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (ice-salt or cryocooler)

-

Gas dispersion tube (fritted)

-

Drying tube (filled with CaCl₂)

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Apparatus for filtration (Buchner funnel)

-

Rotary evaporator

-

Distillation apparatus (short path or fractional)

Step-by-Step Synthesis Workflow

Procedure:

-

Preparation of Anhydrous Methanolic HCl:

-

Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, a thermometer, and a drying tube outlet.

-

Charge the flask with 100 mL of anhydrous methanol and cool the flask to 0-5 °C using an ice bath.

-

Slowly bubble anhydrous HCl gas through the stirred methanol.[2] The process is exothermic; maintain the temperature below 10 °C.

-

Continue bubbling until the solution is saturated, determined by a significant weight gain (approx. 10-15 g of HCl). The resulting solution should be used immediately.

-

-

Formation of the Pinner Salt and Conversion to Orthoester:

-

While maintaining the temperature at 0-5 °C, slowly add 13.8 g (0.2 mol) of isobutyronitrile to the cold methanolic HCl solution dropwise over 30 minutes.

-

After the addition is complete, keep the reaction mixture stirring at 0-5 °C for 24 hours. A white precipitate of the Pinner salt may form.

-

Allow the mixture to slowly warm to room temperature and continue stirring for an additional 48 hours to ensure complete conversion of the Pinner salt to the orthoester.[11] During this time, a dense white precipitate of ammonium chloride will form.

-

-

Workup and Isolation:

-

Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker with stirring.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification:

Process Parameters and Validation

The success of the Pinner reaction is highly dependent on careful control of key parameters.

| Parameter | Recommended Condition | Rationale / Causality |

| Water Content | Strictly Anhydrous | Prevents hydrolysis of the nitrile, Pinner salt, and final orthoester back to the corresponding ester or carboxylic acid.[9][11][14] |

| Temperature | 0-5 °C initially | The formation of the Pinner salt is exothermic. Low temperatures prevent side reactions and decomposition of the thermodynamically unstable imidate hydrochloride intermediate.[5][15] |

| Stoichiometry | Excess Methanol & HCl | Excess alcohol is required to drive the second stage of the reaction (alcoholysis of the Pinner salt) to completion.[9][11] Excess acid ensures full protonation of the nitrile. |

| Reaction Time | 24h (cold) + 48h (RT) | A prolonged reaction time allows for the complete formation of the Pinner salt and its subsequent, slower conversion to the orthoester. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Method | Expected Results for C₇H₁₆O₃ |

| ¹H NMR (CDCl₃) | δ ~3.2 (s, 9H, -OCH₃), δ ~1.9 (septet, 1H, -CH), δ ~0.9 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~115 (C(OR)₃), δ ~50 (-OCH₃), δ ~35 (-CH), δ ~17 (-CH₃) |

| IR (Neat) | ~2950 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch), Absence of C≡N (~2250 cm⁻¹) and C=O (~1740 cm⁻¹) |

| Mass Spec (EI) | M⁺ not always observed. Key fragments from loss of -OCH₃ (m/z 117) and -C(OCH₃)₃ (m/z 43). |

| Physical Properties | Boiling Point: 130-135 °C; Density: ~0.93 g/mL.[12][13] |

Safety Considerations

-

Anhydrous Hydrogen Chloride: HCl is a highly corrosive and toxic gas. All operations involving its use must be performed in a certified fume hood. Ensure all glassware is dry to prevent the formation of corrosive hydrochloric acid. Have an appropriate neutralization agent (e.g., sodium bicarbonate) readily available.

-

Anhydrous Solvents: Methanol and diethyl ether are highly flammable. Work away from ignition sources and ensure proper grounding of equipment.

-

Exothermic Reaction: The initial reaction stages are exothermic. Proper cooling and slow addition of reagents are critical to maintain control of the reaction temperature.

-

Pressure: Do not perform the reaction in a sealed vessel, as pressure can build up from the HCl gas.

Conclusion

The Pinner reaction provides a reliable and direct pathway for the synthesis of this compound from isobutyronitrile. The key to a successful synthesis lies in the strict adherence to anhydrous conditions, careful temperature management, and sufficient reaction time to allow for the complete conversion of the intermediate Pinner salt. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable orthoester with high purity and yield, enabling its application in further synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. iris.unive.it [iris.unive.it]

- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. Ortho ester - Wikipedia [en.wikipedia.org]

- 12. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 13. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

A Comprehensive Guide to the IUPAC Nomenclature of CH₃C(CH₃)₂C(OCH₃)₃

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Chemical Naming

In the realms of chemical research and drug development, the precise identification of a molecule is paramount. The IUPAC nomenclature provides a standardized, universal language that allows scientists to communicate complex chemical structures without ambiguity. The structure , CH₃C(CH₃)₂C(OCH₃)₃, presents an excellent case study for the application of these systematic naming conventions, particularly concerning substituted alkanes and ethers.

Deconstructing the Molecular Structure

To determine the correct IUPAC name, we must first dissect the molecule into its constituent parts: the parent alkane chain and its various substituents.

Identifying the Parent Chain

The foundation of any IUPAC name is the identification of the longest continuous chain of carbon atoms. In the structure CH₃C(CH₃)₂C(OCH₃)₃, the longest carbon chain consists of three carbon atoms. This makes the parent alkane propane .

Figure 1: Identification of the three-carbon parent chain (propane).

Identifying and Locating Substituents

Once the parent chain is established, all other groups attached to this chain are considered substituents. We must identify these groups and their positions on the propane chain. According to IUPAC rules, we number the parent chain from the end that gives the substituents the lowest possible locants (numbers).[1]

In this molecule, we have the following substituents:

-

Three methoxy groups (-OCH₃)

-

Two methyl groups (-CH₃)

To achieve the lowest numbering scheme, we number the propane chain starting from the carbon atom bonded to the three methoxy groups.

-

Carbon 1 (C1): Is attached to three methoxy groups.

-

Carbon 2 (C2): Is attached to two methyl groups.

-

Carbon 3 (C3): Is a terminal methyl group of the propane chain.

This numbering scheme gives the substituents the locants 1, 1, 1 for the methoxy groups and 2, 2 for the methyl groups.

Assembling the IUPAC Name: A Step-by-Step Protocol

With the parent chain and substituents identified and located, we can now construct the full IUPAC name.

Naming the Substituents

-

The -OCH₃ group is named methoxy . Since there are three of them, we use the prefix "tri-", resulting in trimethoxy .[2]

-

The -CH₃ group is named methyl . With two such groups, we use the prefix "di-", resulting in dimethyl .[1]

Alphabetizing the Substituents

The different substituent names are then arranged alphabetically. When alphabetizing, the prefixes "di-", "tri-", etc., are ignored.[1][3] Therefore, we compare "methoxy" and "methyl".

-

m ethoxy

-

m ethyl

Since both start with "m", we look at the next letter. "e" in methoxy comes before "y" in methyl, but in this specific case where the root names are identical, we list them in alphabetical order of the complete name. However, the more critical rule is to list the substituent names alphabetically.

A more detailed analysis of alphabetization rules indicates that "dimethyl" would be alphabetized under 'm' and "trimethoxy" would also be alphabetized under 'm'. In such cases of a tie, further IUPAC rules on ordering are consulted, but for clarity and common practice, we proceed with the alphabetical listing.

Final Assembly

Combining the locants, substituent names, and the parent chain name, we arrive at the final IUPAC name. The substituents are placed in alphabetical order, each preceded by its locant number.

-

Locate and name the methyl groups: 2,2-dimethyl

-

Locate and name the methoxy groups: 1,1,1-trimethoxy

-

Alphabetize: "dimethyl" comes before "trimethoxy".

-

Combine with the parent name: propane

This leads to the name: 2,2-dimethyl-1,1,1-trimethoxypropane .

However, it is crucial to re-evaluate the parent chain selection. The group C(OCH₃)₃ is an orthoester functional group. In IUPAC nomenclature for ethers and related compounds, the larger alkyl group is typically considered the parent chain.[4][5] In this case, the propane chain is the longest carbon chain.

Let's re-examine the structure:

The longest continuous carbon chain is indeed three carbons long. Let's re-verify the numbering to give the lowest locants.

-

Numbering from left to right:

-

C1: has two methyl groups.

-

C2: has three methoxy groups.

-

This would be 2,2-dimethyl and 1,1,1-trimethoxy. This seems incorrect as the numbering should start from one end.

-

Let's redraw and number correctly:

This is not the correct representation. The structure is CH₃—C(CH₃)₂—C(OCH₃)₃.

Let's find the longest carbon chain:

The longest chain is 3 carbons long. Let's number from the end that gives the principal functional group the lowest number. Ethers do not have high priority and are treated as substituents.[6]

Let's number from right to left:

-

C1 is attached to three -OCH₃ groups.

-

C2 is attached to two -CH₃ groups.

-

C3 is the terminal methyl group.

So the substituents are:

-

Three methoxy groups at position 1.

-

Two methyl groups at position 2.

The substituents are 1,1,1-trimethoxy and 2,2-dimethyl .

Alphabetizing the substituents (ignoring di, tri, etc.):

-

d imethyl

-

t rimethoxy

Alphabetical order: dimethyl, trimethoxy.

Combining everything: 2,2-dimethyl-1,1,1-trimethoxypropane .

A search for this compound confirms its existence and name. A commercial chemical database lists the IUPAC name for the structure as 1,1,1-trimethoxy-2,2-dimethylpropane .[7] This indicates that the substituents are listed alphabetically as "methoxy" then "methyl". Let's re-evaluate the alphabetization.

-

m ethyl

-

m ethoxy

"Methoxy" comes before "methyl" alphabetically. Therefore, the correct order is methoxy followed by methyl.

The final, correct IUPAC name is constructed as follows:

-

Parent Chain: Propane

-

Substituents:

-

Three methoxy groups at C1: 1,1,1-trimethoxy

-

Two methyl groups at C2: 2,2-dimethyl

-

-

Alphabetical Order of Substituents: "methoxy" before "methyl".

-

Final Name: 1,1,1-trimethoxy-2,2-dimethylpropane

Figure 2: Workflow for determining the IUPAC name of CH₃C(CH₃)₂C(OCH₃)₃.

Physicochemical Properties and Applications

1,1,1-trimethoxy-2,2-dimethylpropane is a sterically hindered neopentyl orthoester.[7]

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol [7] |

| CAS Number | 97419-16-4[7] |

| Boiling Point | 130-135 °C[7] |

| Density | 0.93 g/cm³[7] |

This compound is of interest in advanced organic synthesis. It serves as a versatile synthetic intermediate and a robust protecting group for carboxylic acids, stable under basic conditions and readily deprotected under mild acidic conditions.[7] The significant steric bulk from the tert-butyl group makes it a valuable substrate for studying steric effects in reaction mechanisms.[7]

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 1,1,1-trimethoxy-2,2-dimethylpropane for the structure CH₃C(CH₃)₂C(OCH₃)₃. This process involves identifying the parent propane chain, correctly numbering the chain to assign the lowest possible locants to the substituents, naming the substituents with appropriate prefixes, and arranging them alphabetically. This rigorous approach underscores the importance of standardized nomenclature in ensuring precision and clarity in scientific and developmental endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 7. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]

An In-depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane (Trimethyl Orthoisobutyrate)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Orthoester

1,1,1-Trimethoxy-2-methylpropane, more commonly known in synthetic chemistry as trimethyl orthoisobutyrate, is an orthoester of significant utility in advanced organic synthesis and polymer chemistry. As a derivative of isobutyric acid, its unique structure—featuring a central carbon atom bonded to three methoxy groups—imparts valuable reactivity, particularly as a protecting group and as a key building block for biocompatible polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis, mechanistic behavior, and critical applications in the pharmaceutical and life sciences sectors, grounding theoretical principles in practical, field-proven methodologies.

Part 1: Core Molecular Profile

A thorough understanding of a reagent begins with its fundamental physicochemical properties. These data are essential for reaction planning, safety assessment, and analytical characterization.

Physicochemical and Spectroscopic Data

The core properties of this compound are summarized in the table below. The data has been consolidated from authoritative chemical databases to ensure accuracy.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | Trimethyl orthoisobutyrate, Orthoisobutyric acid trimethyl ester | --INVALID-LINK--[1] |

| CAS Number | 52698-46-1 (Primary), 66226-66-2 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid | - |

| Density | 0.93 g/cm³ (at 25 °C) | - |

| Boiling Point | 130 - 135 °C | - |

| Solubility | Soluble in most organic solvents; reacts with water. | - |

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of trimethyl orthoisobutyrate allows for a confident prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple and highly informative.

-

A singlet integrating to 9 protons (s, 9H) would appear for the three equivalent methoxy groups (-OCH₃). The chemical shift would likely be in the 3.0-3.5 ppm range.

-

A septet integrating to 1 proton (sept, 1H) for the methine proton (-CH) of the isobutyl group.

-

A doublet integrating to 6 protons (d, 6H) for the two equivalent methyl groups (-CH₃) of the isobutyl group.

-

-

¹³C NMR (Carbon NMR):

-

A signal for the quaternary orthoester carbon (C(OR)₃).

-

A signal for the methoxy carbons (-OCH₃).

-

Signals for the methine (-CH) and methyl (-CH₃) carbons of the isobutyl group.

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum would be dominated by strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region, characteristic of ethers and acetals. C-H stretching and bending vibrations from the alkyl groups would also be prominent.

Part 2: Synthesis via the Pinner Reaction

The Pinner reaction is a classic and reliable method for synthesizing orthoesters from nitriles.[3] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imidate salt (a Pinner salt), which then undergoes alcoholysis to yield the final orthoester.[3][4] This approach avoids the use of highly toxic precursors like trichloromethylarenes.[4][5]

Detailed Synthesis Protocol

This protocol is adapted from a generalized, solvent-free Pinner reaction methodology for aliphatic nitriles.[4][5]

Step 1: Formation of the Methyl Isobutyrimidate Hydrochloride Salt

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. The system must be rigorously protected from atmospheric moisture.

-

Reagent Charging: Charge the flask with isobutyronitrile (1.0 mol) and anhydrous methanol (3.0 mol, 3 equiv.).

-

Acidification: Cool the stirred mixture to 0-5 °C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. Monitor the reaction progress (e.g., by IR spectroscopy, watching for the disappearance of the nitrile peak at ~2250 cm⁻¹).

-

Isolation of Pinner Salt: The imidate hydrochloride will precipitate as a white solid. Once the reaction is complete, the solid can be isolated by filtration under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum. This intermediate is typically used immediately in the next step.

Step 2: Alcoholysis to Trimethyl Orthoisobutyrate

-

Reaction Setup: Suspend the crude imidate hydrochloride salt from Step 1 in an excess of anhydrous methanol (e.g., 5-10 equivalents) in a dry flask equipped with a stirrer and reflux condenser.

-

Reaction: Gently warm the mixture to 30-40 °C. The reaction is an equilibrium process where the imidate salt is converted to the orthoester and ammonium chloride. The reaction can be driven to completion by the removal of ammonia or by using a large excess of methanol.

-

Workup and Purification:

-

Cool the reaction mixture and filter to remove the precipitated ammonium chloride.

-

Carefully neutralize the filtrate with a base, such as sodium methoxide in methanol.

-

Remove the excess methanol by rotary evaporation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Synthesis Mechanism Diagram

References

The Solubility of Trimethyl Orthoisovalerate in Organic Solvents: A Technical Guide for Researchers

Abstract

Trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester increasingly utilized as a synthetic intermediate and protecting group in the pharmaceutical and agrochemical industries.[1] Its efficacy in these applications is fundamentally linked to its behavior in various reaction media. This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl orthoisovalerate in common organic solvents. While quantitative solubility data is not extensively published, this paper synthesizes available qualitative information and presents a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals to facilitate reaction optimization, process development, and formulation design.

Introduction to Trimethyl Orthoisovalerate

Trimethyl orthoisovalerate (CAS No. 13820-09-2) is an organic compound belonging to the orthoester family.[2][3] Structurally, it features a central carbon atom bonded to a butyl group and three methoxy groups. This unique structure imparts valuable reactivity, making it a key reagent for introducing protecting groups for carbonyls and in the synthesis of complex molecules and heterocycles.[1] Its application as a pharmaceutical intermediate is growing, where precise control over reaction conditions, including solvent choice and solute concentration, is paramount for achieving desired yields and purity.[2] Understanding the solubility of trimethyl orthoisovalerate is therefore a critical first step in harnessing its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of trimethyl orthoisovalerate is provided in Table 1. These properties are fundamental to understanding its solubility behavior and for safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Synonyms | 1,1,1-Trimethoxypentane, Trimethyl orthopentanoate | [3] |

| CAS Number | 13820-09-2 | [2][3] |

| Molecular Formula | C₈H₁₈O₃ | [2][3] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 164-166 °C (lit.) | |

| Density | 0.941 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.410 (lit.) |

Solubility Profile of Trimethyl Orthoisovalerate

Based on available literature and safety data sheets, trimethyl orthoisovalerate exhibits good solubility in a range of common organic solvents, while its solubility in water is limited. This behavior is consistent with its molecular structure—a moderately nonpolar alkyl chain combined with the polar ether linkages of the trimethoxy groups.

Theoretical Considerations: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The butyl group of trimethyl orthoisovalerate provides significant nonpolar character, suggesting favorable van der Waals interactions with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane): The three methoxy groups contain polar C-O bonds, making the molecule capable of dipole-dipole interactions with polar aprotic solvents. The absence of acidic protons in both the solute and solvent prevents strong hydrogen bonding interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the oxygen atoms in the orthoester can act as hydrogen bond acceptors, the overall interaction is generally favorable, leading to good solubility. However, it is critical to note that orthoesters can be sensitive to hydrolysis under acidic conditions, a reaction that is facilitated by protic solvents, especially in the presence of water.

-

Aqueous Solubility: The dominant hydrophobic nature of the butyl chain and the overall molecular structure limit its ability to form strong hydrogen bonds with water, resulting in low solubility.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of trimethyl orthoisovalerate in various organic solvents. This information is compiled from chemical supplier data and technical reviews.

| Solvent Class | Specific Solvent | Solubility | Source(s) |

| Alcohols | Ethanol, Methanol | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Aromatic Hydrocarbons | Benzene | Soluble | |

| Halogenated Solvents | Chloroform | Slightly Soluble |

Note: The term "soluble" in this context is qualitative. For precise process control, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The absence of comprehensive quantitative data necessitates a reliable experimental method to determine the solubility of trimethyl orthoisovalerate in specific solvents of interest. The following protocol describes the isothermal equilibrium method, a robust and widely accepted technique.

Principle

A supersaturated solution of trimethyl orthoisovalerate in the chosen solvent is prepared at a slightly elevated temperature. The solution is then allowed to equilibrate at a constant, controlled temperature for an extended period, allowing the excess solute to precipitate. The concentration of the dissolved solute in the clear supernatant is then determined analytically, representing the solubility at that temperature.

Materials and Equipment

-

Trimethyl Orthoisovalerate (purity >97%)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Stock Solution:

-

Rationale: To create a starting point for the calibration curve, enabling accurate concentration measurement of the final samples.

-

Procedure: Accurately weigh a known amount of trimethyl orthoisovalerate and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Calibration Standards:

-

Rationale: To establish a linear relationship between the analytical instrument's response (e.g., GC peak area) and the concentration of the analyte.

-

Procedure: Perform serial dilutions of the stock solution with the solvent to prepare a series of at least five calibration standards covering the expected solubility range.

-

-

Sample Preparation (Isothermal Equilibrium):

-

Rationale: To create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute at a specific temperature.

-

Procedure: a. Add an excess amount of trimethyl orthoisovalerate to a series of glass vials (perform in triplicate for statistical validity). "Excess" means adding enough solute so that a visible amount remains undissolved after equilibration. b. Add a precise volume of the solvent to each vial. c. Securely cap the vials and place them in a shaker bath set to a temperature slightly above the target temperature (e.g., 40°C) for 1-2 hours to facilitate initial dissolution. d. Reduce the temperature to the target experimental temperature (e.g., 25°C) and allow the vials to equilibrate for at least 24-48 hours with constant agitation. This extended period ensures equilibrium is reached.

-

-

Sample Analysis:

-

Rationale: To accurately measure the concentration of the dissolved trimethyl orthoisovalerate in the saturated solution.

-

Procedure: a. After equilibration, stop the agitation and allow the vials to remain undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles. c. Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve. d. Analyze the calibration standards and the diluted samples by GC-FID.

-

-

Data Calculation:

-

Rationale: To determine the final solubility value from the analytical data.

-

Procedure: a. Plot the instrument response versus concentration for the calibration standards and perform a linear regression to obtain the calibration curve equation (y = mx + c). b. Use the instrument response of the diluted sample and the calibration curve to calculate its concentration. c. Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of trimethyl orthoisovalerate in the solvent at the specified temperature (e.g., in g/100 mL or mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Safety and Handling

Trimethyl orthoisovalerate is a flammable liquid and can cause skin and eye irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Trimethyl orthoisovalerate is a valuable synthetic reagent with favorable solubility in a wide array of common organic solvents. While specific quantitative data remains sparse in public literature, its general miscibility with alcohols, ethers, and other polar aprotic solvents makes it adaptable for various reaction conditions. For applications requiring high precision, the detailed experimental protocol provided in this guide offers a robust framework for determining its exact solubility, thereby empowering researchers to optimize synthetic routes and accelerate the development of novel chemical entities.

References

Introduction: The Significance of 1,1,1-Trimethoxy-2-methylpropane

An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,1-Trimethoxy-2-methylpropane

This guide provides a comprehensive examination of two critical physicochemical properties of this compound (CAS No. 52698-46-1): its boiling point and density. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of values. It delves into the causality behind experimental methodologies, ensuring a robust understanding of how these fundamental properties are accurately determined and why they are pivotal for the compound's application.

This compound, also known as trimethyl orthoisobutyrate, belongs to the orthoester class of organic compounds.[1] Orthoesters are characterized by a central carbon atom bonded to three alkoxy groups, a functional group that imparts unique reactivity.[2][3][4] These compounds are not merely chemical curiosities; they are versatile reagents and intermediates in advanced organic synthesis.[5][6]

In the context of pharmaceutical and chemical development, this compound serves as a valuable precursor and a protecting group for carboxylic acids, offering stability in basic conditions and straightforward deprotection under mild acidic conditions.[6] Its utility is also being explored in the formation of polyorthoesters, a class of biodegradable polymers used in drug delivery systems for controlled release applications.[7][8]

A precise understanding of its physical properties is paramount for its practical application. The boiling point dictates purification strategies (e.g., distillation) and safe handling conditions, while density is crucial for accurate volumetric measurements in reaction setups and for calculating molar concentrations.

Core Physicochemical Properties

The reported values for the boiling point and density of this compound exhibit some variation across different sources. This is not uncommon for chemical data and can be attributed to differences in experimental conditions, atmospheric pressure during measurement, and sample purity. A summary of the available data is presented below.

| Property | Reported Value | Source |

| Boiling Point | 135-137 °C | Guidechem[5] |

| 130-135 °C | Benchchem, Chemdad, HANGZHOU TIANYE[6][9][10] | |

| Density | 0.88 g/mL | Guidechem[5] |

| 0.93 g/cm³ | Benchchem, ChemWhat, Chemdad, HANGZHOU TIANYE[1][6][9][10] | |

| 0.96 g/cm³ | JIGS Chemical Limited[11] | |

| Molecular Formula | C₇H₁₆O₃ | PubChem, Guidechem[5][12] |

| Molecular Weight | 148.20 g/mol | PubChem[12] |

| Appearance | Clear, colorless liquid | Guidechem, JIGS Chemical Limited[5][11] |

Note: g/mL is equivalent to g/cm³.

The variance in these values underscores the importance of in-house verification. The following sections detail robust, self-validating protocols for determining these properties with high fidelity.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is stable and has a boiling point well below decomposition temperatures, the atmospheric distillation method is both accurate and reliable.

Causality in Experimental Design

The choice of atmospheric distillation is predicated on the compound's known thermal stability. A vacuum distillation would be employed for high-boiling or heat-sensitive compounds to lower the boiling temperature and prevent degradation. The use of boiling chips or a magnetic stirrer is critical to prevent "bumping"—the sudden, violent boiling of a superheated liquid—which ensures a smooth and controlled distillation, leading to an accurate temperature plateau reading. The thermometer placement is the most critical aspect; its bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

Step-by-Step Protocol for Boiling Point Determination

-